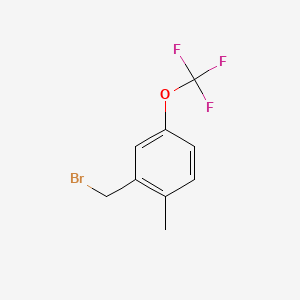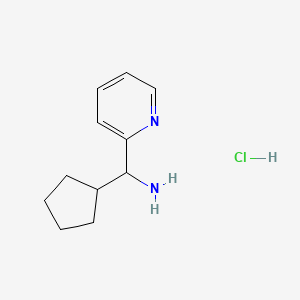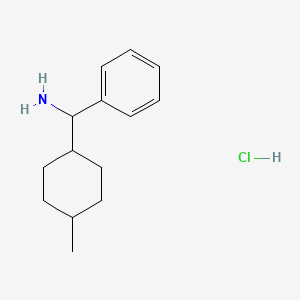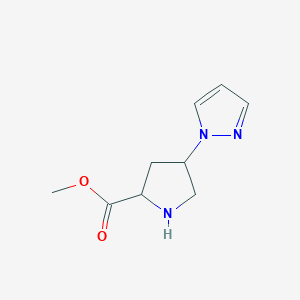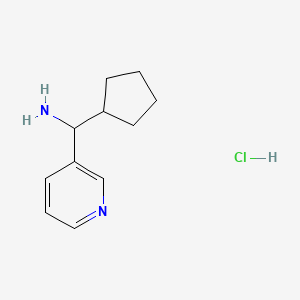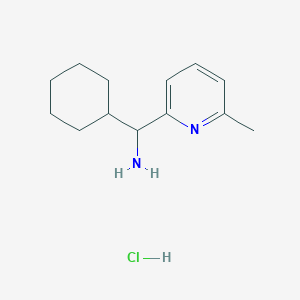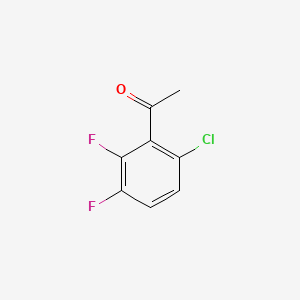
6'-Chloro-2',3'-difluoroacetophenone
Übersicht
Beschreibung
“6’-Chloro-2’,3’-difluoroacetophenone” is a chemical compound with the CAS Number: 1373920-86-5 . It has a molecular weight of 190.58 and is used in scientific research. It possesses diverse applications due to its unique properties, making it valuable for studies in organic synthesis, drug discovery, and material science.
Molecular Structure Analysis
The IUPAC name for “6’-Chloro-2’,3’-difluoroacetophenone” is 1-(6-chloro-2,3-difluorophenyl)ethanone . The InChI code is 1S/C8H5ClF2O/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-3H,1H3 .Physical And Chemical Properties Analysis
“6’-Chloro-2’,3’-difluoroacetophenone” is a liquid at ambient temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
6'-Chloro-2',3'-difluoroacetophenone is utilized in various chemical syntheses due to its reactivity. A notable application involves its use as a difluorocarbene precursor, facilitating the difluoromethylation of phenol derivatives. This process highlights an environmentally friendly alternative to Freon- or Halon-based difluoromethylating methods, showing high yields and applicability to structurally diverse phenols (Zhang, Zheng, & Hu, 2006). Additionally, the synthesis of 2,3,6,8-tetrasubstituted chromone scaffolds using 6'-chloro-2',3'-difluoroacetophenone derivatives demonstrates its versatility in creating complex organic molecules with potential biological activities (Dahlén, Wallén, Grøtli, & Luthman, 2006).
Catalysis and Materials Science
In catalysis, 6'-chloro-2',3'-difluoroacetophenone derivatives are investigated for their potential in enantioselective processes. For instance, their involvement in the enantioselective transfer hydrogenation of ketones to alcohols using arene ruthenium complexes has been explored, highlighting their role in synthesizing chiral intermediates with high enantiomeric excess (Canivet, Labat, Stoeckli-Evans, & Süss-Fink, 2005). This application underscores the compound's importance in creating stereochemically complex products vital for pharmaceuticals and fine chemicals.
Environmental Studies and Degradation
Research into the environmental stability and degradation pathways of fluorinated compounds has included 6'-chloro-2',3'-difluoroacetophenone analogs. Studies on the degradation of fluorotelomer sulfonates, which share structural similarities with 6'-chloro-2',3'-difluoroacetophenone, reveal insights into the breakdown and environmental fate of such compounds. Advanced oxidation processes have been shown to effectively degrade these materials, indicating potential methods for mitigating their environmental impact (Yang, Huang, Zhang, Yu, Deng, & Wang, 2014).
Analytical and Spectroscopic Applications
Spectroscopic techniques like FT-IR and FT-Raman have been employed to study the structure and vibrational modes of 6'-chloro-2',3'-difluoroacetophenone and its derivatives. Such analyses are crucial for understanding the chemical behavior and properties of these compounds, offering insights into their molecular geometry, bond lengths, and angles. This information is essential for designing new reactions and materials based on these fluorinated ketones (Ramalingam, Anbusrinivasan, & Periandy, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(6-chloro-2,3-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWPVZQPVHBWRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



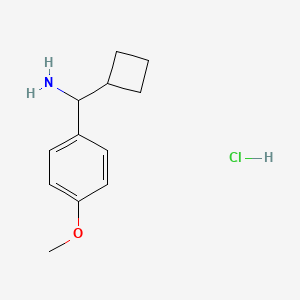
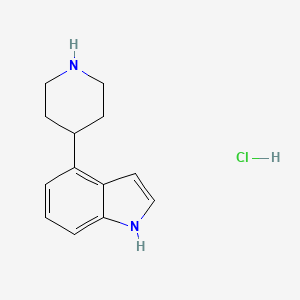

![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B1471991.png)
